molecular formula C10H13NO2 B8011164 Methyl 2-(1-aminoethyl)benzoate

Methyl 2-(1-aminoethyl)benzoate

Cat. No.: B8011164
M. Wt: 179.22 g/mol
InChI Key: MLZZUYUFXLIADY-UHFFFAOYSA-N
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Description

Methyl 2-(1-aminoethyl)benzoate is an organic compound with the chemical formula C10H13NO2. It is a white crystalline powder that is soluble in organic solvents such as alcohols and ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(1-aminoethyl)benzoate can be synthesized through several methods. One common method involves the reaction of methyl benzoate with 1-aminoethyl bromide under alkaline conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-aminoethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro or imine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Methyl 2-(1-aminoethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(1-aminoethyl)benzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-aminoethyl)benzoate: Similar structure but with the aminoethyl group at the para position.

    Ethyl 2-(1-aminoethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(1-aminoethyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

Uniqueness

Methyl 2-(1-aminoethyl)benzoate is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological molecules. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.

Properties

IUPAC Name

methyl 2-(1-aminoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZZUYUFXLIADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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